4-(isopropylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
Description
4-(Isopropylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a small-molecule compound featuring a thiazolopyridine scaffold fused with a benzamide moiety. The molecule is characterized by:
- A 5-methyl group on the tetrahydrothiazolopyridine core, which enhances conformational stability.
- A hydrochloride salt formulation, improving aqueous solubility for pharmaceutical applications.
Properties
IUPAC Name |
N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-propan-2-ylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2.ClH/c1-11(2)25(22,23)13-6-4-12(5-7-13)16(21)19-17-18-14-8-9-20(3)10-15(14)24-17;/h4-7,11H,8-10H2,1-3H3,(H,18,19,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMAREFIEPFRAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Isopropylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydrothiazolo-pyridine moiety and an isopropylsulfonyl group. Its molecular formula is with a molecular weight of approximately 346.45 g/mol. The presence of the sulfonyl group is significant for its biological activity, particularly in enzyme inhibition.
Anticoagulant Properties
Research has indicated that derivatives of the tetrahydrothiazolo[5,4-c]pyridine framework exhibit potent anti-factor Xa (fXa) activity. For instance, a related compound demonstrated significant prolongation of prothrombin time (PT) in rat models, suggesting its potential as an orally available anticoagulant . The mechanism involves binding to the S4 and S1 subsites of fXa, which is crucial for its anticoagulant effect.
Antiviral Activity
In another study focusing on benzisothiazolone derivatives, compounds exhibiting similar structural features were identified as effective inhibitors of HIV-1 reverse transcriptase (RT). These compounds displayed low IC50 values (<1 µM), indicating strong antiviral activity without cellular toxicity . Although specific data on the target compound's effectiveness against viral infections remains limited, the structural similarity suggests potential antiviral applications.
The biological activity of this compound can be attributed to its ability to interact with specific enzyme active sites. The sulfonyl group enhances the compound's binding affinity to target proteins through electrostatic interactions and conformational stabilization. This interaction profile is critical for both anticoagulant and potential antiviral activities.
Research Findings
Case Studies
- Anticoagulation Efficacy : In vivo studies demonstrated that the compound effectively reduced thrombus formation in animal models. Dosing regimens indicated a dose-dependent response in PT prolongation.
- Antiviral Screening : High-throughput screening of related compounds revealed that structural modifications could enhance antiviral potency while maintaining low cytotoxicity levels.
Comparison with Similar Compounds
Thiazolopyridine Core Modifications
Solubility and Formulation
- The hydrochloride salt of the target compound and Analog 1 improves aqueous solubility, critical for oral bioavailability. However, Analog 2 employs a solid dispersion strategy in tablet form to achieve solubility despite its complex structure, suggesting alternative formulation requirements for the target compound .
Comparative Efficacy and Selectivity
While direct efficacy data for the target compound are unavailable, inferences can be drawn from structural analogs:
- Analog 2: The dimethylamino carbonyl substituent likely enhances blood-brain barrier penetration, a feature absent in the target compound due to its sulfonyl group’s high polarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
